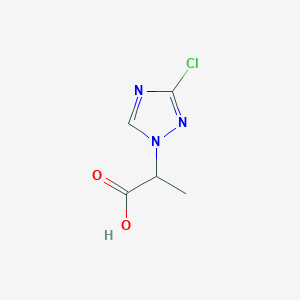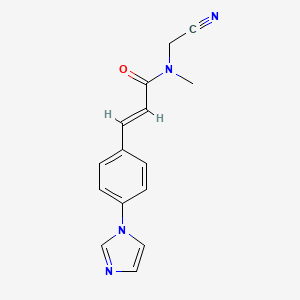 3-(Dimethylamino)-2,2-dimethylpropylamin CAS No. 85996-44-7"
>
3-(Dimethylamino)-2,2-dimethylpropylamin CAS No. 85996-44-7"
>
3-(Dimethylamino)-2,2-dimethylpropylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Dimethylamino)-2,2-dimethylpropylamine” is an organic compound that belongs to the class of tertiary amines. It has a CAS Number of 85996-44-7 and a molecular weight of 144.26 . The IUPAC name for this compound is N1,N~1~,N~3~,2,2-pentamethyl-1,3-propanediamine .
Synthesis Analysis
“3-(Dimethylamino)-2,2-dimethylpropylamine” is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields "3-(Dimethylamino)-2,2-dimethylpropylamine" .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H20N2/c1-8(2,6-9-3)7-10(4)5/h9H,6-7H2,1-5H3 . This code provides a unique representation of the molecular structure of the compound.Chemical Reactions Analysis
“3-(Dimethylamino)-2,2-dimethylpropylamine” can be readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis
“3-(Dimethylamino)-2,2-dimethylpropylamine” is a colorless liquid with a fishy, ammoniacal odor . It has a density of 812 mg/mL and a boiling point of 132.1 °C .Wirkmechanismus
DMMDA acts as a stimulant by increasing the release of neurotransmitters in the brain. It has been found to have a similar mechanism of action to other amphetamines, such as MDMA and methamphetamine. DMMDA increases the release of dopamine, serotonin, and norepinephrine, which can lead to feelings of euphoria, increased energy, and heightened perception.
Biochemical and Physiological Effects:
DMMDA has been found to have both biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and dry mouth. DMMDA has been found to have a long half-life, which can lead to prolonged effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA has been used in scientific research due to its unique structure and psychoactive properties. It has been found to have similar effects to other amphetamines, but with a distinct mechanism of action. However, DMMDA has limitations for lab experiments due to its potential for abuse and lack of research on its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of DMMDA. Researchers can continue to study its effects on neurotransmitter systems and its potential for therapeutic use. There is also a need for more research on the long-term effects of DMMDA on the body. Additionally, researchers can explore the potential for DMMDA analogs with different structures and properties. Overall, DMMDA has the potential to be a valuable tool for scientific research, but further study is needed to fully understand its effects and potential applications.
Synthesemethoden
DMMDA can be synthesized through a multi-step process that involves the reaction of 2,2-dimethylpropionyl chloride with dimethylamine. The resulting product is then treated with methyl iodide to yield DMMDA. This synthesis method has been used by researchers to produce DMMDA for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Herstellung von Tensiden
“3-(Dimethylamino)-2,2-dimethylpropylamin” wird bei der Herstellung von Tensiden wie Cocamidopropylbetain verwendet . Diese Tenside sind wichtige Inhaltsstoffe in vielen Körperpflegeprodukten wie Seifen, Shampoos und Kosmetika .
Synthese von Agrochemikalien
Diese Verbindung dient als Zwischenprodukt bei der Synthese von Agrochemikalien . Agrochemikalien spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen und bei der Steigerung des Ernteertrags.
Produktion von Wasserbehandlungschemikalien
“3-(Dimethylamino)-2,2-dimethylpropylamin” wird bei der Herstellung von Wasserbehandlungschemikalien verwendet . Diese Chemikalien sind unerlässlich für die Aufrechterhaltung der Wasserqualität in verschiedenen Umgebungen, einschließlich kommunaler Wasseraufbereitungsanlagen und industrieller Prozesse.
Katalysator für Polymerisationen
Es wird als Katalysator für Polyurethan (PU) und Epoxidpolymerisationen verwendet . In dieser Funktion beschleunigt es den Reaktionsvorgang und verbessert die Eigenschaften der resultierenden Polymere.
Funktionalisierung pharmakologisch aktiver Verbindungen
“3-(Dimethylamino)-2,2-dimethylpropylamin” wird häufig verwendet, um verschiedene pharmakologisch aktive, medizinisch wichtige Verbindungen zu funktionalisieren . Dieser Prozess kann die Wirksamkeit dieser Verbindungen bei der Behandlung verschiedener Gesundheitszustände verbessern.
Herstellung von biologisch aktiven Tensiden
Diese Verbindung wird bei der Herstellung von Dimethylaminopropylaminsulfaten verwendet, die biologische Aktivität gegen grampositive und gramnegative Bakterien und Pilze zeigen . Diese Tenside können in einer Vielzahl von Anwendungen verwendet werden, einschließlich antimikrobieller Beschichtungen und Körperpflegeprodukten.
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N,N',2,2-pentamethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,6-9-3)7-10(4)5/h9H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQZSKFYAAETKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)
![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)


![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2392025.png)
![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2392026.png)

